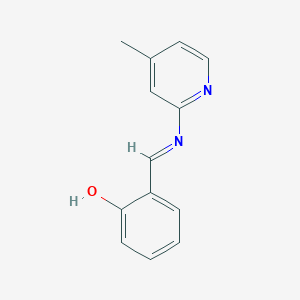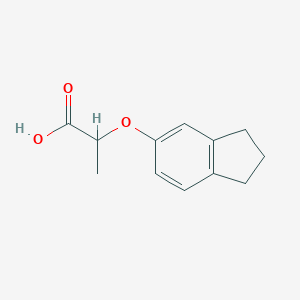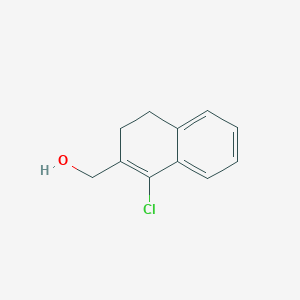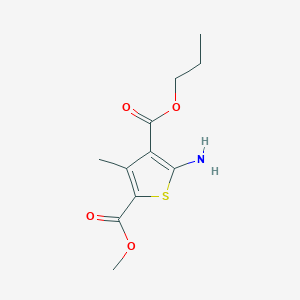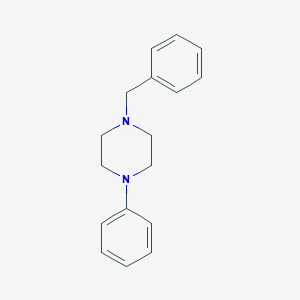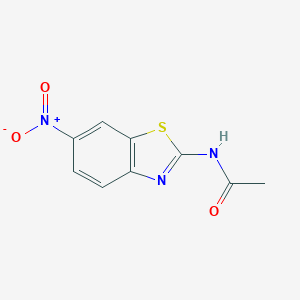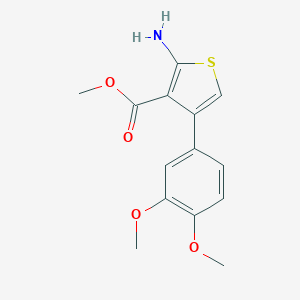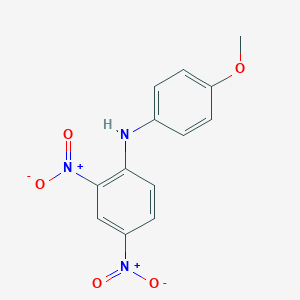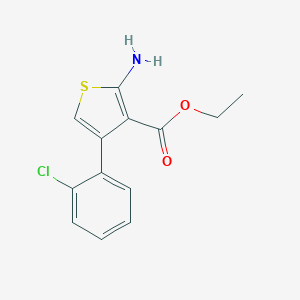![molecular formula C10H13NO4 B182987 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione CAS No. 70912-52-6](/img/structure/B182987.png)
2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione
描述
The compound 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione is a derivative of 1,3-dioxane-4,6-dione, which is a class of compounds known for their diverse chemical reactivity and potential applications in organic synthesis. The structure of this compound suggests that it may have interesting chemical properties due to the presence of the pyrrolidin-2-ylidene moiety.
Synthesis Analysis
The synthesis of related 1,3-dioxane-4,6-dione derivatives has been explored in various studies. For instance, the reaction of 5-acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione with aliphatic amines and p-methoxy-aniline leads to the formation of N-substituted pyridine derivatives . Additionally, the condensation of Meldrum’s acid with acetone yields 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, which can react with tert-butyl isocyanide in the presence of primary or secondary amines to produce N-tert-butyl-2,2-dimethylbutyramide derivatives .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione has been determined using various analytical techniques. For example, the three-dimensional structure of a hydrogenated derivative of a similar compound was investigated using X-ray diffraction analysis . This provides valuable information about the stereochemistry and conformation of these molecules.
Chemical Reactions Analysis
The chemical reactivity of 1,3-dioxane-4,6-dione derivatives is quite versatile. Flash vacuum pyrolysis of certain derivatives leads to the formation of indolylmethyleneketenes, which can undergo various rearrangements to produce different heterocyclic compounds . Cycloaddition and cyclocondensation reactions are also common, as seen with methyl 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,3,3-trifluoropropionate, which was synthesized by condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxane-4,6-dione derivatives can be influenced by the substituents attached to the dioxane ring. Electrochemical studies have been used to evaluate the influence of donor and acceptor substituents on the electrochemical behavior of these compounds . Computational studies have also provided insights into the equilibrium geometry, vibrational spectra, and electronic structure of related Mannich base compounds, which are known for their antioxidant activity .
科学研究应用
Organic Synthesis
2,2-Dimethyl-1,3-dioxane-4,6-dione , also known as Meldrum’s acid , is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity .
Application
Meldrum’s acid is used in the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid . This reaction is accelerated in ionic liquids .
Method of Application
In the Knoevenagel condensation reaction, an aldehyde is reacted with Meldrum’s acid in the presence of a base. The reaction is typically carried out in a solvent, often an ionic liquid, at elevated temperatures .
Results
The Knoevenagel condensation reaction results in the formation of a carbon-carbon double bond, which is a key step in the synthesis of many organic compounds .
Synthesis of Heterocycles
Meldrum’s acid is used as a valuable starting material to synthesize heterocycles .
Application
Heterocycles are cyclic compounds that contain atoms of at least two different elements. They are a significant class of compounds in organic chemistry, including many biological molecules, such as nucleic acids, vitamins, and antibiotics .
Results
The result is the formation of a heterocyclic compound, which can be used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Synthesis of Macrocyclic β-keto Lactone
Meldrum’s acid has been used in the synthesis of macrocyclic β-keto lactone .
Application
Macrocyclic β-keto lactones are a type of cyclic compound that contain a lactone (a cyclic ester) and a β-keto group. They have potential applications in various fields, including medicinal chemistry .
Method of Application
The synthesis of macrocyclic β-keto lactone typically involves the reaction of Meldrum’s acid with other reagents under specific conditions .
Results
The result is the formation of a macrocyclic β-keto lactone, which can be further used in various applications, including the synthesis of complex natural products .
属性
IUPAC Name |
2,2-dimethyl-5-pyrrolidin-2-ylidene-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(2)14-8(12)7(9(13)15-10)6-4-3-5-11-6/h11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYPUSZJRSKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351756 | |
| Record name | 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione | |
CAS RN |
70912-52-6 | |
| Record name | 2,2-Dimethyl-5-(2-pyrrolidinylidene)-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70912-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)
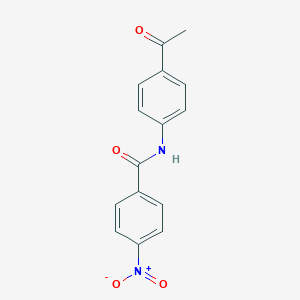
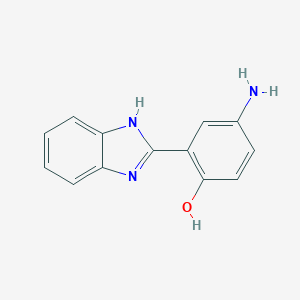
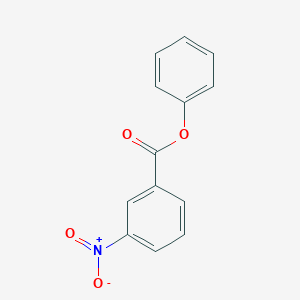
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
